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molecular formula C13H16FNO B8796956 N-(3-Fluoro-4-methyl-5,6,7,8-tetrahydro-1-naphthyl)acetamide

N-(3-Fluoro-4-methyl-5,6,7,8-tetrahydro-1-naphthyl)acetamide

Cat. No. B8796956
M. Wt: 221.27 g/mol
InChI Key: RSIIDEXJEKVHHH-UHFFFAOYSA-N
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Patent
US05849945

Procedure details

In acetone, 5.0 g of 5-acetylamino-7-fluoro-8 -methyl-1,2,3,4-tetrahydronaphthalene were suspended, followed by the addition of 2.3 g of sodium bicarbonate. To the resulting mixture, 13.9 g of potassium permanganate were added in portions over 3.5 hours at an internal temperature of 10° to 15° C. and the mixture was stirred at room temperature for one hour. To the resulting mixture, 0.8 g of potassium permanganate was added further, followed by stirring for 1.5 hours. After a 5% aqueous solution of sodium hydrogensulfite was added in a small amount and the complete disappearance of potassium permanganate was confirmed, manganese dioxide so precipitated was filtered out. The manganese dioxide was washed thoroughly with chloroform and the filtrate was removed under reduced pressure. The residue so obtained was dissolved in chloroform. The resulting solution was washed three times with a saturated aqueous solution of sodium bicarbonate and dried over potassium carbonate. The solvent was evaporated under reduced pressure. The residue so obtained was recrystallized from chloroform-diethyl ether, whereby 2.6 g of the title compound was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
13.9 g
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:14]=[C:13]([F:15])[C:12]([CH3:16])=[C:11]2[C:6]=1[CH2:7][CH2:8][CH2:9][CH2:10]2)(=[O:3])[CH3:2].C(=O)(O)[O-:18].[Na+].[Mn]([O-])(=O)(=O)=O.[K+].S([O-])(O)=O.[Na+]>CC(C)=O.C(Cl)(Cl)Cl>[C:1]([NH:4][C:5]1[CH:14]=[C:13]([F:15])[C:12]([CH3:16])=[C:11]2[C:6]=1[C:7](=[O:18])[CH2:8][CH2:9][CH2:10]2)(=[O:3])[CH3:2] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)NC1=C2CCCCC2=C(C(=C1)F)C
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
13.9 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Four
Name
Quantity
0.8 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Five
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
manganese dioxide so precipitated
FILTRATION
Type
FILTRATION
Details
was filtered out
WASH
Type
WASH
Details
The manganese dioxide was washed thoroughly with chloroform
CUSTOM
Type
CUSTOM
Details
the filtrate was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue so obtained
WASH
Type
WASH
Details
The resulting solution was washed three times with a saturated aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue so obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from chloroform-diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC=1C=C(C(=C2CCCC(C12)=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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